![molecular formula C18H17N3O B5677677 2-(4-biphenyl-3-yl-1H-pyrazol-1-yl)propanamide](/img/structure/B5677677.png)
2-(4-biphenyl-3-yl-1H-pyrazol-1-yl)propanamide
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Overview
Description
- "2-(4-biphenyl-3-yl-1H-pyrazol-1-yl)propanamide" is a chemical compound that has been studied in various contexts, particularly in medicinal chemistry. Its structural and functional properties have drawn significant research interest.
Synthesis Analysis
- The synthesis of similar compounds, such as 5-(biphenyl-4-ylmethyl)pyrazoles, involves specific reactions and modifications based on receptor requirements derived from structure−activity relationship studies (Almansa et al., 1997).
Molecular Structure Analysis
- Molecular structure analysis involves understanding the geometry and spatial arrangement of atoms in the compound. For example, molecular spectroscopic studies of similar pyrazole derivatives have been conducted using density functional theory (DFT) methods (Sivakumar et al., 2020).
Chemical Reactions and Properties
- Compounds like 2-(4-biphenyl-3-yl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, forming derivatives with different properties. For example, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides shows different properties, including antiaggregating and antiinflammatory activities (Menozzi et al., 1993).
Physical Properties Analysis
- The physical properties of such compounds can be analyzed using various techniques. For instance, single-crystal X-ray diffraction studies provide insights into the physical structure and properties (Kumarasinghe et al., 2009).
Chemical Properties Analysis
- Chemical properties analysis involves studying the reactivity and stability of the compound. Quantum chemical calculations and molecular docking analyses are useful in understanding the interactions and stability of pyrazole derivatives (Viji et al., 2020).
properties
IUPAC Name |
2-[4-(3-phenylphenyl)pyrazol-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13(18(19)22)21-12-17(11-20-21)16-9-5-8-15(10-16)14-6-3-2-4-7-14/h2-13H,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLRIAUCLPGKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=C(C=N1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-biphenyl-3-yl-1H-pyrazol-1-yl)propanamide |
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